![molecular formula C20H19ClN4O2S B2713044 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-87-8](/img/no-structure.png)
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Description
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
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Scientific Research Applications
Anti-Allergic Activities
Allergies are common immune system disorders triggered by environmental allergens. This compound and its derivatives have been investigated for their anti-allergic potential. Specifically:
- In Vivo Anti-Allergic Activities : A series of novel derivatives were synthesized and tested. Some of these compounds exhibited significant effects against allergic asthma and allergic itching. Notably, three derivatives (3d, 3i, and 3r) showed stronger potency against allergic asthma than the positive control drug levocetirizine. Additionally, five compounds (3b, 3g, 3k, 3o, and 3s) demonstrated more potent activities against allergic itching than levocetirizine .
Histamine Receptor Modulation
Histamine plays a crucial role in allergic reactions. Piperazine derivatives, including this compound, act as H1 receptor antagonists. Their higher affinity for H1 receptors than histamine makes them clinically useful in allergy treatment. Levocetirizine, a related compound, serves as a reference point for designing derivatives with improved efficacy and fewer side effects .
Anti-Inflammatory Properties
Given the association between allergies and inflammation, exploring the anti-inflammatory activities of this compound and its derivatives is worthwhile. Sulfonamide-containing derivatives, in particular, have shown promise in this regard .
Biological Assays and Drug Discovery
Laboratories conducting biological assays and drug discovery studies can investigate the compound’s interactions with specific targets. High-throughput screening and structure-activity relationship studies may reveal additional applications.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 7-chloro-3-(3-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one with 4-methylpiperazine-1-carboxylic acid followed by reduction of the nitro group to an amino group and subsequent removal of the protecting group.", "Starting Materials": [ "7-chloro-3-(3-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one", "4-methylpiperazine-1-carboxylic acid", "reducing agent", "protecting group" ], "Reaction": [ "Step 1: 7-chloro-3-(3-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one is reacted with 4-methylpiperazine-1-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form the corresponding amide.", "Step 2: The nitro group in the amide is reduced to an amino group using a reducing agent such as SnCl2 or Fe/HCl.", "Step 3: The protecting group is removed using an appropriate reagent such as TFA or HCl to yield the final product, '7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |
CAS RN |
422528-87-8 |
Product Name |
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C20H19ClN4O2S |
Molecular Weight |
414.91 |
IUPAC Name |
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19ClN4O2S/c1-23-7-9-24(10-8-23)18(26)13-3-2-4-15(11-13)25-19(27)16-6-5-14(21)12-17(16)22-20(25)28/h2-6,11-12H,7-10H2,1H3,(H,22,28) |
InChI Key |
NTFAEJHQVRBWJL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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